1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol

Beschreibung

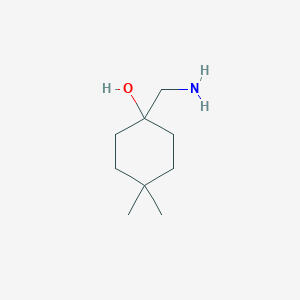

1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is a cyclohexanol derivative featuring a 4,4-dimethyl-substituted cyclohexane ring with an aminomethyl group (-CH₂NH₂) at the 1-position. This structure combines hydrophobic dimethyl groups with a polar amino alcohol moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry. Its stereochemical complexity and functional groups render it valuable for exploring structure-activity relationships (SAR) in drug design.

Eigenschaften

IUPAC Name |

1-(aminomethyl)-4,4-dimethylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)3-5-9(11,7-10)6-4-8/h11H,3-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNIQYQEYLIVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)(CN)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol can be synthesized through several methods. . The reaction conditions typically involve mild temperatures and an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products:

Oxidation: 4,4-dimethylcyclohexanone.

Reduction: Various cyclohexane derivatives.

Substitution: Amino-substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, altering metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

- Gabapentin : The addition of a carboxylic acid group (-COOH) distinguishes it from the target compound, enabling ionic interactions in biological systems (e.g., binding to calcium channels in pain pathways) .

- Hydrochloride Derivative: The 2-aminoethyl substitution and HCl salt improve water solubility, which is critical for pharmaceutical formulations .

- Trifluoromethyl Analogs : The -CF₃ group enhances metabolic stability and lipophilicity, a common strategy in medicinal chemistry to optimize pharmacokinetics .

Gabapentin ()

Gabapentin’s clinical success underscores the importance of the aminomethylcyclohexane scaffold. However, the target compound lacks Gabapentin’s acetic acid moiety, which is essential for its mechanism of action (modulation of α2δ subunits of voltage-gated calcium channels).

Physical and Chemical Properties

While explicit data (e.g., melting points, logP) are unavailable in the evidence, inferences can be made:

- Solubility : The polar -OH and -CH₂NH₂ groups may offset hydrophobicity, but salt formation (e.g., hydrochloride in ) is often required for aqueous compatibility .

Market and Industrial Status

- Discontinuation : The target compound’s discontinued status () contrasts with Gabapentin’s widespread use, highlighting differences in commercial viability .

- Cyclopentane Analogs: notes market growth for 1-(aminomethyl)cyclopentanol, suggesting that ring size (cyclopentane vs. cyclohexane) influences industrial demand, possibly due to synthetic accessibility or patent landscapes .

Biologische Aktivität

1-(Aminomethyl)-4,4-dimethylcyclohexan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 169.27 g/mol

This compound features a cyclohexane ring with two methyl groups and an amino group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as a modulator of neurotransmitter systems and may influence pathways related to pain perception and mood regulation.

Key Mechanisms:

- Inhibition of GlyT2 : The compound has been identified as a GlyT2 antagonist, which may provide analgesic effects by modulating glycine levels in the central nervous system .

- Serotonin Receptor Interaction : It also exhibits activity at serotonin receptors (5HT2A), suggesting potential applications in treating mood disorders .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | IC Values | Notes |

|---|---|---|---|

| Study A | GlyT2 Inhibition | 0.5 µM | Effective in reducing pain response in animal models. |

| Study B | 5HT2A Antagonism | 0.3 µM | Potential antidepressant effects observed. |

| Study C | Neuroprotective Effects | Not specified | Exhibited protective effects in neurodegenerative models. |

Case Study 1: Analgesic Effects

In a study focusing on pain modulation, this compound was administered to rodent models. The results indicated a significant reduction in pain response compared to control groups, supporting its role as a potential analgesic agent.

Case Study 2: Mood Regulation

Another investigation examined the compound's effects on anxiety-like behaviors in mice. The administration resulted in decreased anxiety levels, suggesting that it may have therapeutic potential for anxiety disorders.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Neurotransmitter Modulation : The compound's ability to inhibit GlyT2 suggests that it can increase glycine levels, potentially enhancing inhibitory neurotransmission and providing analgesic effects .

- Serotonergic Activity : Its interaction with serotonin receptors indicates that it may help regulate mood and anxiety disorders, making it a candidate for further development as an antidepressant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.